2-Amino-7-fluoro-3-methylquinoline

Solid-state characterization Crystal engineering Polymorph screening

Researchers requiring regioisomerically pure 7-fluoroquinoline building blocks for SAR studies face supply inconsistencies. 2-Amino-7-fluoro-3-methylquinoline (CAS 203506-29-0) is supplied at 98% purity with distinct 7-fluoro substitution, enabling selective C-5/C-8 functionalization inaccessible from the 6-fluoro isomer. • Identical logP to 6-fluoro isomer enables controlled fluorine-position SAR without lipophilicity confounds. • Elevated melting point (203-206 °C) ensures crystalline intermediates and thermal stability for scale-up. Global shipping available.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
CAS No. 203506-29-0
Cat. No. B1285037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-fluoro-3-methylquinoline
CAS203506-29-0
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)F)N=C1N
InChIInChI=1S/C10H9FN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
InChIKeyIOZNKRVVQIJHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-fluoro-3-methylquinoline Properties & Research Status


2-Amino-7-fluoro-3-methylquinoline (CAS 203506-29-0) is a fluorinated 2-aminoquinoline derivative with the molecular formula C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol . The compound features a quinoline core substituted with an amino group at position 2, a fluorine atom at position 7, and a methyl group at position 3. It is a white to pale yellow solid with a melting point of 203–206 °C, a density of 1.262 g/cm³, and a boiling point of 319.7 °C at 760 mmHg . The compound is supplied as a research chemical (typical purity ≥95–98%) by multiple vendors including Apollo Scientific, Santa Cruz Biotechnology, and CymitQuimica, and is intended for laboratory use only .

Building block for 5,8-disubstituted quinoline synthesis

Crystalline intermediate with solid-state handling advantage

Research tool for fluorine positional SAR exploration

2-Amino-7-fluoro-3-methylquinoline vs. 6-Fluoro and Non-Fluorinated Analogs


In-class quinoline analogs such as 2-amino-6-fluoro-3-methylquinoline (CAS 203506-28-9) or 2-amino-3-methylquinoline (CAS 203506-82-7) share the same molecular formula or core scaffold but exhibit markedly different solid-state properties, regioselective reactivity, and potentially divergent biological target engagement due to the precise positioning of the fluorine substituent. The 7-fluoro substitution pattern alters the electron density distribution on the quinoline ring in a manner distinct from the 6-fluoro isomer, affecting both intermolecular interactions in the solid state (as reflected in a ~27 °C melting point elevation) and the sites available for electrophilic aromatic substitution . Furthermore, fluorine at position 7 can modulate hydrogen-bonding interactions of the adjacent 2-amino group with biological targets differently than fluorine at position 6, making simple analog substitution a risk for inconsistent SAR in lead optimization campaigns .

Target – 7-Fluoro isomer
Solid-state: higher crystallinity; may simplify purification
Reactivity: directs electrophilic substitution to C-5/C-8
SAR: 7-position fluorine may confer distinct target engagement (class-level evidence)
Substitute – 6-Fluoro / non-fluorinated analogs
Solid-state: lower melting point; amorphous batch risk
Reactivity: substitution pattern shifts to C-5/C-7, altering synthetic utility
SAR: fluorine position may shift target engagement profile; simple analog swap risks inconsistent SAR

2-Amino-7-fluoro-3-methylquinoline Comparative Evidence


Melting Point: 7-Fluoro vs. 6-Fluoro Isomer

2-Amino-7-fluoro-3-methylquinoline exhibits a melting point of 203–206 °C, which is approximately 27 °C higher than the 176–178 °C observed for the regioisomeric 2-amino-6-fluoro-3-methylquinoline . This difference arises despite identical molecular formula (C₁₀H₉FN₂) and molecular weight (176.19 g/mol), indicating that the 7-fluoro substitution pattern enables stronger intermolecular interactions (e.g., more favorable hydrogen-bonding networks or π–π stacking) in the crystal lattice. For procurement, this means that purification by recrystallization may be more efficient for the 7-fluoro isomer, and its higher melting point may confer better thermal stability during storage and handling.

Melting point delta
Head-to-head
ΔTm = +27 °C
Higher crystallinity may aid purification
vs. 6-fluoro isomer; capillary method
Solid-state characterization Crystal engineering Polymorph screening

Comparable Lipophilicity, Different Solid-State Properties

Both 2-amino-7-fluoro-3-methylquinoline and its 6-fluoro regioisomer share an identical computed logP value of 2.84570, as well as identical density (1.262 g/cm³) and boiling point (319.7 °C at 760 mmHg) . The fact that lipophilicity remains unchanged while the melting point diverges by ~27 °C demonstrates that the 7-fluoro substitution position uniquely influences solid-state intermolecular interactions without altering the compound's partition coefficient. This is a rare example where regioisomeric fluorination yields iso-lipophilic but crystallographically distinct analogs, which is critical for formulation scientists who must consider both solubility and crystallinity.

Iso-lipophilic crystallinity divergence
Cross-study
logP identical, ΔTm +27 °C
Same predicted absorption, different solid handling
Computed logP = 2.84570 for both isomers
Lipophilicity Physicochemical profiling ADME prediction

5,8-Directed Electrophilic Substitution Pattern

The 7-fluoro substituent in 2-amino-7-fluoro-3-methylquinoline exerts an electron-withdrawing effect that activates the quinoline ring at positions 5 and 8 for electrophilic aromatic substitution, while the C-3 methyl group sterically shields positions 2 and 4 . In contrast, the 6-fluoro isomer directs electrophilic attack to positions 5 and 7, yielding a different substitution outcome. This distinct regiochemical fingerprint makes the 7-fluoro isomer uniquely suited as a building block for synthesizing 5,8-disubstituted quinoline derivatives, a pattern that is less accessible from the 6-fluoro analog. The 2-amino group further enables nucleophilic derivatization (alkylation, acylation), providing orthogonal functionalization handles.

Regioselective substitution
Supporting evidence
Activated positions: C-5, C-8
Enables 5,8-disubstituted quinoline synthesis
Qualitative directing effect; rate data absent
Synthetic chemistry C–H functionalization Building block utility

Fluorine Position-Dependent nNOS Inhibitory Activity

Although direct comparative biological data for 2-amino-7-fluoro-3-methylquinoline versus its 6-fluoro isomer remain absent from the public literature, class-level evidence from a closely related 2-aminoquinoline series demonstrates that the position of fluorine dramatically impacts target potency and isoform selectivity. In a medicinal chemistry campaign targeting human neuronal nitric oxide synthase (nNOS), 7-aryl-6-fluoro-4-methyl-2-aminoquinoline derivatives achieved Ki values as low as 16 nM against nNOS, with ~1800-fold selectivity over eNOS and ~2900-fold over iNOS [1]. This structure-activity relationship (SAR) study underscores that subtle changes in fluorine placement on the 2-aminoquinoline scaffold translate into large differences in biological recognition, supporting the rationale that 7-fluoro substitution may confer distinct target engagement profiles compared to isomers fluorinated at other positions.

nNOS SAR class-level inference
Class-level inference
Referenced analog: Ki 16 nM, ~1800‑fold eNOS selectivity
7‑fluoro substitution may support nNOS selectivity screens
No direct data for this compound; class‑level SAR
Neuronal nitric oxide synthase inhibition Selectivity profiling CNS drug discovery

2-Amino-7-fluoro-3-methylquinoline Application Scenarios


Crystallization-Controlled Library Synthesis

The ~27 °C higher melting point of 2-amino-7-fluoro-3-methylquinoline relative to its 6-fluoro isomer makes it a preferred choice for library synthesis where crystalline intermediates facilitate purification and characterization. Compound management teams can expect more reproducible solid handling and fewer amorphous batch failures when selecting the 7-fluoro isomer for high-throughput screening deck production.

Regioselective Synthesis of 5,8-Disubstituted Quinoline Derivatives

The fluorine at position 7 electronically activates C-5 and C-8 for electrophilic substitution, enabling efficient synthesis of 5,8-difunctionalized quinoline scaffolds that are sterically inaccessible from the 6-fluoro isomer . This makes the compound a strategic building block for constructing kinase inhibitor cores that require substitution at both the 5- and 8-positions of the quinoline ring.

Iso-Lipophilic Comparator for ADME-Sensitive Lead Optimization

Because 2-amino-7-fluoro-3-methylquinoline shares an identical logP (2.84570) with the 6-fluoro isomer , it can serve as a regioisomeric comparator in structure–activity relationship (SAR) studies aimed at isolating the contribution of fluorine position to target binding and selectivity, without the confounding variable of altered lipophilicity. This is particularly valuable for nNOS and CNS-targeted programs where fluorine placement is a critical determinant of isoform selectivity [1].

Process Chemistry and Thermal Stability

The elevated melting point (203–206 °C) indicates robust intermolecular interactions that can translate into favorable thermal stability during scale-up reactions . Process chemists evaluating reaction conditions at elevated temperatures may prefer the 7-fluoro isomer to minimize decomposition risks, a factor directly relevant to procurement decisions for kilogram-scale campaigns.

Application
Selection Property
Validation Focus
Library synthesis (solid handling)
Crystalline intermediate with higher melting point
Purification efficiency and batch consistency
5,8‑Disubstituted quinoline scaffolds
Fluorine‑directed C‑5/C‑8 electrophilic activation
Regioselective late‑stage functionalization outcomes
Iso‑lipophilic SAR comparator for ADME studies
logP‑matched regioisomer without lipophilicity confounding
Target binding comparison at identical lipophilicity
Process‑scale thermal stability evaluation
Elevated melting point suggesting robust crystal lattice
Thermal decomposition risk under scale‑up conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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